(S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate
Overview
Description
(S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both tert-butyl and ethyl groups, along with the oxopyrrolidine core, makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base to protect the amino group.
Ethyl Group Addition: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Oxidation: The final step involves the oxidation of the pyrrolidine ring to introduce the oxo group, typically using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: More oxidized pyrrolidine derivatives.
Reduction: Hydroxylated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to the active site, altering enzyme conformation, or participating in catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-oxopyrrolidine-1-carboxylate: Lacks the ethyl group, making it less versatile in certain synthetic applications.
Ethyl 4-oxopyrrolidine-1-carboxylate: Lacks the tert-butyl group, which may affect its stability and reactivity.
tert-Butyl 2-ethyl 4-oxopyrrolidine-1-carboxylate: Similar structure but with different substitution patterns.
Uniqueness
(S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate is unique due to the combination of tert-butyl and ethyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a valuable intermediate in the synthesis of complex molecules with specific stereochemical requirements.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)9-6-8(14)7-13(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMUNXIQVLTJP-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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